Norborn-5-en-2-yl phenyl ketone

Description

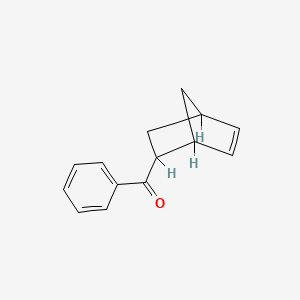

Structure

3D Structure

Properties

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enyl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-14(11-4-2-1-3-5-11)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHYEJKELLBHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975986 | |

| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6056-35-5 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6056-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norborn-5-en-2-yl phenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norborn-5-en-2-yl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Norborn-5-en-2-yl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of norborn-5-en-2-yl phenyl ketone, a valuable building block in organic synthesis and drug discovery. The document details the core synthesis mechanism, experimental protocols, and quantitative data, presented in a clear and accessible format for researchers and professionals in the field.

Core Synthesis Mechanism: The Diels-Alder Reaction

The principal synthetic route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and phenyl vinyl ketone (the dienophile). This reaction forms the characteristic bicyclic norbornene framework in a single, concerted step.

The reaction proceeds through a cyclic transition state, leading to the formation of two new sigma bonds and a six-membered ring. A key feature of this reaction is its stereoselectivity, yielding two possible diastereomeric products: the endo and exo isomers.

-

Endo Isomer: The phenyl ketone group is oriented towards the longer bridge of the norbornene system. This is generally the kinetically favored product, formed faster at lower temperatures due to favorable secondary orbital interactions between the developing pi system of the diene and the carbonyl group of the dienophile.

-

Exo Isomer: The phenyl ketone group is oriented away from the longer bridge. This isomer is typically the thermodynamically more stable product due to reduced steric hindrance and is favored at higher reaction temperatures where the reversible retro-Diels-Alder reaction can occur, allowing for equilibration to the more stable product.

The stereochemical outcome of the Diels-Alder reaction can be influenced by reaction conditions, primarily temperature and the use of Lewis acid catalysts.

Experimental Protocols

While a definitive, universally adopted protocol is not singular, the following represents a generalized yet detailed procedure for the synthesis of this compound based on established Diels-Alder methodology.

Preparation of Cyclopentadiene

Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction. Therefore, monomeric cyclopentadiene must be freshly prepared before use by a retro-Diels-Alder reaction.

Experimental Workflow for Cyclopentadiene Preparation:

Caption: Workflow for the preparation of fresh cyclopentadiene via retro-Diels-Alder reaction.

Procedure:

-

Set up a fractional distillation apparatus.

-

Place dicyclopentadiene in the distillation flask.

-

Heat the dicyclopentadiene to its boiling point (approximately 170-180 °C).

-

The dicyclopentadiene will undergo a retro-Diels-Alder reaction to crack into two molecules of cyclopentadiene.

-

The lower-boiling cyclopentadiene monomer (b.p. ~41 °C) is distilled and collected in a receiving flask cooled in an ice bath.

-

The freshly distilled cyclopentadiene should be used immediately.

Diels-Alder Reaction: Synthesis of this compound

This procedure outlines the reaction between freshly distilled cyclopentadiene and phenyl vinyl ketone.

Experimental Workflow for Diels-Alder Synthesis:

Caption: General workflow for the Diels-Alder synthesis of this compound.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl vinyl ketone in a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of freshly distilled cyclopentadiene to the solution with continuous stirring.

-

Allow the reaction to proceed at a controlled temperature. For kinetic control (favoring the endo product), maintain a low temperature (e.g., 0-25 °C). For thermodynamic control (favoring the exo product), higher temperatures (e.g., refluxing toluene, ~110 °C) may be employed, often for longer reaction times.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the endo and exo isomers.

Quantitative Data

The ratio of endo to exo products is highly dependent on the reaction conditions. The following table summarizes typical outcomes under different conditions.

| Reaction Conditions | Temperature (°C) | Catalyst | Typical Endo:Exo Ratio | Typical Yield (%) |

| Kinetic Control | 0 - 25 | None | > 4 : 1 | 70 - 90 |

| Thermodynamic Control | > 100 | None | ~ 1 : 1 to 1 : 4 | 60 - 80 |

| Lewis Acid Catalysis | -78 to 25 | e.g., AlCl₃, BF₃·OEt₂ | Can enhance endo selectivity | 80 - 95 |

Visualization of the Synthesis Mechanism

The Diels-Alder reaction mechanism and the stereochemical outcome can be visualized as follows:

Diels-Alder Reaction Pathway:

Caption: Reaction pathway for the Diels-Alder synthesis of this compound.

Characterization Data

The endo and exo isomers can be distinguished by spectroscopic methods, particularly by ¹H NMR spectroscopy, due to the different magnetic environments of the protons in the norbornene skeleton.

Typical Spectroscopic Data:

| Technique | Endo Isomer | Exo Isomer |

| ¹H NMR | Characteristic signals for vinyl protons (~6.0-6.2 ppm), bridgehead protons (~3.0-3.4 ppm), and a distinct multiplet for the proton alpha to the carbonyl group. | Vinyl and bridgehead proton signals are also present, but the chemical shift and coupling constants of the proton alpha to the carbonyl group will differ significantly from the endo isomer. |

| ¹³C NMR | Unique set of signals for the nine carbon atoms, including the carbonyl carbon (~200 ppm), vinyl carbons (~132-138 ppm), and aliphatic carbons. | The chemical shifts of the carbon atoms, particularly those in the bicyclic framework, will differ from the endo isomer. |

| IR | Strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, C=C stretch around 1630-1650 cm⁻¹, and C-H stretches for sp² and sp³ hybridized carbons. | Similar characteristic peaks to the endo isomer, with minor shifts in the fingerprint region. |

Disclaimer: This document is intended for informational purposes for qualified professionals. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. The provided protocols are illustrative and may require optimization for specific applications.

Synthesis of Exo and Endo-Norborn-5-en-2-yl Phenyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the exo and endo isomers of norborn-5-en-2-yl phenyl ketone, valuable building blocks in organic synthesis and drug discovery. The primary synthetic route involves a Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone, yielding a mixture of the endo and exo adducts. This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, data on stereoselectivity, and methods for the potential separation and characterization of the isomers.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a [4+2] cycloaddition, specifically a Diels-Alder reaction. In this reaction, the conjugated diene, cyclopentadiene, reacts with the dienophile, phenyl vinyl ketone, to form the norbornene scaffold. The reaction typically produces a mixture of two stereoisomers: the kinetically favored endo product and the thermodynamically more stable exo product.

The stereochemical outcome of the Diels-Alder reaction is influenced by several factors, including reaction temperature and the presence of Lewis acid catalysts. Higher temperatures can promote the isomerization of the initially formed endo adduct to the more stable exo isomer.

Caption: General synthetic workflow for the preparation of exo and endo-norborn-5-en-2-yl phenyl ketone.

Experimental Protocols

Preparation of Cyclopentadiene

Cyclopentadiene is generated fresh before use by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene.

Materials:

-

Dicyclopentadiene

-

Fractional distillation apparatus

-

Heating mantle

Procedure:

-

Set up a fractional distillation apparatus.

-

Place dicyclopentadiene in the distillation flask.

-

Heat the flask to approximately 180 °C. Dicyclopentadiene will crack to yield cyclopentadiene monomer.

-

Collect the cyclopentadiene monomer, which distills at around 41-42 °C. The collected monomer should be kept cold (in an ice bath) and used immediately due to its tendency to dimerize.

Diels-Alder Reaction

This procedure describes the general conditions for the reaction between cyclopentadiene and phenyl vinyl ketone. The ratio of endo to exo products will be dependent on the reaction temperature.

Materials:

-

Freshly distilled cyclopentadiene

-

Phenyl vinyl ketone

-

An appropriate solvent (e.g., diethyl ether, dichloromethane, or toluene)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve phenyl vinyl ketone in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add a slight molar excess of freshly distilled cyclopentadiene to the stirred solution.

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product mixture of endo and exo isomers.

Note on Stereoselectivity:

-

Kinetic Control (Favors endo): Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) will likely result in a higher proportion of the endo isomer.

-

Thermodynamic Control (Favors exo): Running the reaction at elevated temperatures or heating the initial product mixture can lead to the isomerization of the endo product to the more stable exo isomer. The use of bulky Lewis acid catalysts has also been reported to favor the formation of the exo product in similar reactions.

Separation of Isomers

The separation of the endo and exo isomers can be challenging and typically relies on chromatographic techniques.

Method:

-

Column Chromatography: The crude product mixture can be purified and the isomers separated by column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed. The separation efficiency will depend on the difference in polarity between the two isomers. The exo isomer is generally less polar and will elute first.

Data Presentation

Expected Product Characteristics

| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | endo | C₁₄H₁₄O | 198.26 | Likely an oil or low-melting solid |

| This compound | exo | C₁₄H₁₄O | 198.26 | Likely an oil or low-melting solid |

Spectroscopic Data (Predicted)

Detailed, experimentally verified spectroscopic data for both pure isomers is not consistently available. The following table presents expected chemical shifts based on related norbornene structures. Actual values may vary.

| Isomer | 1H NMR (ppm) | 13C NMR (ppm) |

| endo | Olefinic protons (~6.0-6.2 ppm), Phenyl protons (~7.2-7.9 ppm), Bridgehead protons, Methylene bridge proton | Carbonyl carbon (~200 ppm), Phenyl carbons (~128-137 ppm), Olefinic carbons (~132-137 ppm), Norbornane framework carbons |

| exo | Olefinic protons (~6.0-6.2 ppm), Phenyl protons (~7.2-7.9 ppm), Bridgehead protons, Methylene bridge proton | Carbonyl carbon (~200 ppm), Phenyl carbons (~128-137 ppm), Olefinic carbons (~132-137 ppm), Norbornane framework carbons |

Note: A key distinguishing feature in the 1H NMR spectra of endo and exo isomers of norbornene derivatives is often the chemical shift and coupling constants of the proton at the C2 position and the protons on the methylene bridge (C7). In the endo isomer, the C2 proton is typically shielded by the double bond, resulting in an upfield shift compared to the exo isomer.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism involving a cyclic transition state. The formation of the endo product is often favored due to secondary orbital interactions between the p-orbitals of the developing double bond in the diene and the p-orbitals of the unsaturated substituent on the dienophile.

Caption: Transition states leading to the endo and exo products in the Diels-Alder reaction.

Conclusion

The synthesis of exo- and endo-norborn-5-en-2-yl phenyl ketone via the Diels-Alder reaction of cyclopentadiene and phenyl vinyl ketone is a robust method for accessing these valuable synthetic intermediates. Control over the stereochemical outcome can be exerted by careful selection of reaction conditions, with lower temperatures favoring the endo isomer and higher temperatures or the use of specific catalysts promoting the formation of the thermodynamically more stable exo isomer. While the separation of the isomers may require careful chromatographic purification, this approach provides access to both stereoisomers for further investigation and application in medicinal chemistry and materials science. Further research to establish a definitive, high-yielding separation protocol and to fully characterize both isomers would be a valuable contribution to the field.

An In-depth Technical Guide to the Chemical Properties of Norborn-5-en-2-yl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of norborn-5-en-2-yl phenyl ketone (CAS No. 6056-35-5), a bicyclic ketone with significant potential in organic synthesis and materials science. This document collates available data on its physical and spectroscopic properties, synthesis via the Diels-Alder reaction, and expected chemical reactivity. Particular attention is given to the stereoisomerism inherent in the norbornene scaffold, specifically the endo and exo isomers, which significantly influences the compound's reactivity and physical characteristics. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry, drug discovery, and materials development.

Introduction

This compound, also known as 2-benzoyl-5-norbornene or {bicyclo[2.2.1]hept-5-en-2-yl}(phenyl)methanone, is an organic compound featuring a bicyclo[2.2.1]heptene (norbornene) framework with a phenyl ketone substituent at the 2-position. The strained nature of the norbornene double bond and the reactivity of the ketone functionality make this molecule a versatile building block in organic synthesis. The stereochemistry of the substituent at the 2-position, being either endo or exo, plays a crucial role in its chemical behavior. This guide summarizes the currently available information on its chemical properties, synthesis, and characterization.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in readily accessible literature. However, some key properties have been identified. For context, properties of the closely related methyl ketone analog, 2-acetyl-5-norbornene, are also included.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | {Bicyclo[2.2.1]hept-5-en-2-yl}(phenyl)methanone | [1] |

| CAS Number | 6056-35-5 | [1] |

| Molecular Formula | C₁₄H₁₄O | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Density | 1.115 g/mL at 25°C (mixture of endo and exo) | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents. |

Table 2: Properties of 2-Acetyl-5-norbornene (Methyl Ketone Analog)

| Property | Value | Source |

| Boiling Point | 84-86 °C at 18 mmHg | |

| Density | 1.005 g/mL at 25 °C | |

| Refractive Index | n20/D 1.484 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are available for "5-Norbornen-2-yl phenyl ketone." The distinction between the endo and exo isomers is typically evident in the coupling constants and chemical shifts of the protons on the norbornene skeleton, particularly the proton at C2.

3.2. Infrared (IR) Spectroscopy

A vapor-phase IR spectrum is available. The spectrum is expected to show characteristic absorption bands for:

-

C=O stretch (ketone): A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹ for the aryl ketone.

-

C=C stretch (norbornene): A medium intensity band around 1570-1600 cm⁻¹.

-

=C-H stretch (alkene): Absorptions above 3000 cm⁻¹.

-

C-H stretch (alkane): Absorptions below 3000 cm⁻¹.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone.

4.1. The Diels-Alder Reaction

This [4+2] cycloaddition reaction is a powerful method for the formation of the norbornene ring system. The stereochemical outcome of the reaction is of significant importance, with the potential to form both endo and exo isomers.

Caption: Diels-Alder synthesis of this compound.

4.1.1. Experimental Protocol: General Procedure for Diels-Alder Reaction

While a specific protocol for this exact compound is not detailed in the searched literature, a general procedure can be outlined based on similar reactions.

-

Preparation of Cyclopentadiene: Dicyclopentadiene is "cracked" by heating to its monomer, cyclopentadiene, which is then distilled and collected at a low temperature.

-

Reaction: The freshly distilled cyclopentadiene is slowly added to a solution of phenyl vinyl ketone in a suitable solvent (e.g., toluene, dichloromethane) at a controlled temperature. For kinetic control favoring the endo product, the reaction is typically run at a low temperature (e.g., 0 °C to room temperature). For thermodynamic control, which may favor the exo product, higher temperatures or the use of a Lewis acid catalyst can be employed.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, is then purified by column chromatography on silica gel.

4.2. Endo/Exo Isomerization

The kinetically favored endo isomer can often be converted to the more thermodynamically stable exo isomer.

Caption: Isomerization of the endo to the exo isomer.

4.2.1. Experimental Protocol: General Procedure for Isomerization

A detailed protocol for the isomerization of this compound is not available. However, a general method involves heating the endo-rich mixture in a high-boiling solvent or treating it with a catalytic amount of acid or base.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the strained carbon-carbon double bond of the norbornene ring and the carbonyl group of the phenyl ketone.

5.1. Reactions of the Norbornene Double Bond

The strained double bond is highly reactive towards a variety of reagents.

-

Hydrogenation: The double bond can be readily reduced to the corresponding saturated norbornane derivative using standard hydrogenation catalysts (e.g., Pd/C).

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) will form the corresponding epoxide.

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond is expected.

-

Hydroboration-Oxidation: This reaction sequence will lead to the formation of the corresponding norbornenol, with stereochemical outcomes influenced by the steric bulk of the phenyl ketone group.

5.2. Reactions of the Phenyl Ketone Group

The ketone functionality can undergo a range of classical carbonyl reactions.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl will yield tertiary alcohols.

-

Wittig Reaction: Conversion of the carbonyl to an alkene is possible using phosphorus ylides.

-

Reactions at the α-Carbon: The α-protons are acidic and can be removed by a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.

Caption: Reactivity map of this compound.

Conclusion

This compound is a molecule with significant synthetic utility owing to its unique bicyclic structure and the presence of two reactive functional groups. While a complete physicochemical profile is not yet publicly available, this guide consolidates the existing knowledge on its synthesis, characterization, and expected reactivity. The stereochemical relationship between the endo and exo isomers is a critical consideration in its application. Further research to fully elucidate the properties and reaction scope of the individual isomers would be highly beneficial to the scientific community.

References

Spectroscopic Analysis of Norborn-5-en-2-yl Phenyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of norborn-5-en-2-yl phenyl ketone, a bicyclic ketone with applications in organic synthesis and materials science. This document outlines the characteristic spectral data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats for ease of comparison. Detailed experimental protocols for the synthesis and spectroscopic analysis of the title compound are also provided, alongside visualizations of key experimental workflows and molecular structures to facilitate understanding.

Data Presentation

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound. It is important to note that the synthesis of this compound via the Diels-Alder reaction typically yields a mixture of endo and exo isomers. The presented data reflects the expected values for these isomers based on analysis of structurally similar compounds.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (exo isomer) | Assignment (endo isomer) |

| 7.95 - 7.40 | m | - | Aromatic protons (C₆H₅) | Aromatic protons (C₆H₅) |

| 6.20 | dd | 5.6, 3.2 | H-6 | H-5 |

| 6.15 | dd | 5.6, 2.8 | H-5 | H-6 |

| 3.50 | m | - | H-2 | H-2 |

| 3.25 | br s | - | H-1 | H-1 |

| 2.90 | br s | - | H-4 | H-4 |

| 1.95 | ddd | 12.8, 8.8, 3.2 | H-3 (exo) | H-3 (endo) |

| 1.50 | d | 8.4 | H-7a | H-7a |

| 1.40 | d | 8.4 | H-7b | H-7b |

| 1.35 | ddd | 12.8, 4.0, 2.8 | H-3 (endo) | H-3 (exo) |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 200.5 | C=O |

| 137.0 | Aromatic C (ipso) |

| 136.8 | C-6 |

| 135.5 | C-5 |

| 132.8 | Aromatic CH (para) |

| 128.5 | Aromatic CH (meta) |

| 128.0 | Aromatic CH (ortho) |

| 51.5 | C-2 |

| 47.0 | C-7 |

| 46.5 | C-1 |

| 45.0 | C-4 |

| 30.0 | C-3 |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | =C-H stretch (aromatic and vinyl) |

| 2975 | Strong | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (conjugated ketone) |

| 1600, 1450 | Medium | C=C stretch (aromatic) |

| 750, 690 | Strong | C-H bend (monosubstituted benzene) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 198 | 40 | [M]⁺ (Molecular Ion) |

| 120 | 10 | [M - C₆H₅CHO]⁺ (Retro-Diels-Alder) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |

| 66 | 30 | [C₅H₆]⁺ (Cyclopentadiene) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is through a Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone.

Materials:

-

Freshly cracked cyclopentadiene

-

Phenyl vinyl ketone

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation. Keep the monomer on ice.

-

Dissolve phenyl vinyl ketone (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (1.2 equivalents) to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a mixture of endo and exo isomers.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts, coupling constants, and multiplicities.

Infrared (IR) Spectroscopy:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place the solution in an IR-transparent cell.

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Mandatory Visualizations

An In-depth Technical Guide to the Molecular Structure of Norborn-5-en-2-yl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and a proposed synthetic pathway for norborn-5-en-2-yl phenyl ketone. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages established chemical principles and data from closely related analogs to present a scientifically grounded resource.

Molecular Structure and Stereochemistry

This compound possesses a bicyclic aliphatic framework, specifically a bicyclo[2.2.1]heptene core, attached to a phenyl ketone group. The molecular formula is C₁₄H₁₄O. A key structural feature of this molecule is the existence of two diastereomers: the endo and exo isomers. This isomerism arises from the orientation of the phenyl ketone substituent on the norbornene skeleton.

-

Endo Isomer: The phenyl ketone group is oriented on the same side as the longer etheno bridge (C5-C6).

-

Exo Isomer: The phenyl ketone group is oriented on the opposite side of the longer etheno bridge.

The stereochemistry of the substituent significantly influences the molecule's steric hindrance, reactivity, and spectroscopic properties. The exo isomer is generally considered to be the more thermodynamically stable of the two due to reduced steric strain.

dot

Caption: 2D structures of the endo and exo isomers of this compound.

Proposed Synthesis

A plausible and efficient synthesis of this compound involves a two-step process starting from commercially available materials. The key is the preparation of the precursor, norborn-5-ene-2-carboxylic acid, followed by a Grignard reaction.

Step 1: Synthesis of Norborn-5-ene-2-carboxylic Acid

The initial step is a Diels-Alder reaction between cyclopentadiene and acrylic acid. This reaction classically yields a mixture of endo and exo isomers of norborn-5-ene-2-carboxylic acid, with the endo isomer typically being the major product due to kinetic control.

Step 2: Conversion to this compound

The carboxylic acid is first converted to its more reactive acyl chloride derivative. This is followed by a Grignard reaction with phenylmagnesium bromide to yield the target ketone. The stereochemistry of the starting carboxylic acid is retained in the final product.

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of endo-rich Norborn-5-ene-2-carboxylic Acid

-

Reaction Setup: Freshly cracked cyclopentadiene (from dicyclopentadiene) and acrylic acid are mixed in a 1.2:1 molar ratio in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated to 160-180°C for 2-3 hours.

-

Workup and Purification: After cooling, the reaction mixture is purified by vacuum distillation to yield norborn-5-ene-2-carboxylic acid, predominantly as the endo isomer.

Synthesis of exo-rich Norborn-5-ene-2-carboxylic Acid

To obtain the more stable exo isomer, the endo-rich mixture can be isomerized.

-

Isomerization: The endo-rich carboxylic acid is dissolved in a suitable solvent, and a strong base such as sodium hydride is added. The mixture is heated to promote epimerization to the thermodynamically favored exo isomer.

-

Workup: The reaction is quenched with water, and the aqueous layer is acidified to precipitate the exo-rich carboxylic acid.

Synthesis of this compound (General Procedure)

-

Acyl Chloride Formation: Norborn-5-ene-2-carboxylic acid (either endo or exo rich) is refluxed with an excess of thionyl chloride (SOCl₂) for 2 hours. The excess thionyl chloride is removed by distillation to yield the crude norborn-5-ene-2-carbonyl chloride.

-

Grignard Reaction: The crude acyl chloride is dissolved in anhydrous diethyl ether and cooled in an ice bath. A solution of phenylmagnesium bromide (typically 1.1 equivalents) in diethyl ether is added dropwise with stirring.

-

Quenching and Workup: The reaction is stirred at room temperature for 1 hour and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude ketone can be purified by column chromatography on silica gel.

Predicted Spectroscopic and Physical Data

Table 1: Predicted Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm)

| Proton | Predicted Shift (endo) | Predicted Shift (exo) | Multiplicity |

| Phenyl-H (ortho) | 7.9-8.1 | 7.9-8.1 | d |

| Phenyl-H (meta, para) | 7.4-7.6 | 7.4-7.6 | m |

| Vinyl-H (C5, C6) | 6.1-6.3 | 6.0-6.2 | m |

| Bridgehead-H (C1, C4) | 2.9-3.2 | 2.8-3.1 | m |

| H at C2 | 3.3-3.6 | 2.9-3.2 | m |

| H at C3, C7 | 1.2-2.0 | 1.2-2.0 | m |

Note: The chemical shift of the proton at C2 is expected to be further downfield in the endo isomer due to anisotropic effects from the nearby double bond.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm)

| Carbon | Predicted Shift (endo) | Predicted Shift (exo) |

| Carbonyl (C=O) | 198-202 | 198-202 |

| Phenyl (ipso-C) | 135-138 | 135-138 |

| Phenyl (o, m, p-C) | 128-133 | 128-133 |

| Vinyl (C5, C6) | 135-138 | 135-138 |

| Bridgehead (C1, C4) | 45-50 | 45-50 |

| C2 | 50-55 | 48-53 |

| C3, C7 | 29-47 | 29-47 |

Conclusion

This compound is a structurally interesting molecule with distinct endo and exo stereoisomers. While direct experimental data is scarce, its synthesis is achievable through well-established synthetic routes, primarily the Diels-Alder reaction followed by a Grignard reaction. The predicted spectroscopic data provides a valuable reference for the characterization of these compounds in a research or drug development setting. Further empirical studies are warranted to fully elucidate the properties and potential applications of this molecule.

A Technical Guide to the Diels-Alder Synthesis of Norbornene Phenyl Ketone

Abstract: This document provides an in-depth technical overview of the Diels-Alder synthesis of 5-benzoyl-2-norbornene, commonly referred to as norbornene phenyl ketone. The Diels-Alder reaction is a powerful and elegant [4+2] cycloaddition used extensively in organic synthesis to form six-membered rings.[1][2] In this specific application, the cyclic diene, cyclopentadiene, reacts with the dienophile, phenyl vinyl ketone, to yield the bicyclic norbornene adduct. This guide details the reaction mechanism, including the critical endo-exo stereoselectivity, provides a generalized experimental protocol, summarizes key quantitative data, and outlines methods for characterization. It is intended for researchers, scientists, and professionals in drug development who utilize complex organic building blocks.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction involves the concerted interaction between the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile.[1] For the synthesis of norbornene phenyl ketone, cyclopentadiene serves as the diene. Due to its cyclic nature, it is permanently locked in the reactive s-cis conformation, making it particularly reactive in Diels-Alder reactions.[3] The dienophile, phenyl vinyl ketone, is activated by the electron-withdrawing nature of the conjugated ketone and phenyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more rapid reaction.[1]

A key feature of this reaction is its stereoselectivity, leading to two possible diastereomeric products: the endo and exo isomers.[4]

-

Endo Product: The endo isomer is formed when the dienophile aligns itself such that its electron-withdrawing substituent (the benzoyl group) is oriented towards the developing π-system of the diene. This orientation is favored under kinetic control (lower temperatures, shorter reaction times) due to favorable secondary orbital interactions between the p-orbitals of the dienophile's activating group and the diene.[5][6]

-

Exo Product: The exo isomer, where the benzoyl group is oriented away from the diene system, is generally the more thermodynamically stable product due to reduced steric hindrance.[6] Reactions carried out at higher temperatures may favor the formation of the exo product, as the reversible Diels-Alder reaction can reach thermodynamic equilibrium.[7]

Experimental Protocols

The following is a generalized procedure for the synthesis of norbornene phenyl ketone. Exact quantities and conditions may require optimization.

2.1. Materials and Reagents

-

Dicyclopentadiene

-

Phenyl vinyl ketone

-

Ethyl acetate (or other suitable solvent)

-

Hexane or Petroleum Ether (anti-solvents)

-

Fractional distillation apparatus

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Ice-water bath

-

Vacuum filtration apparatus (Büchner funnel)

2.2. Step 1: Preparation of Cyclopentadiene Monomer Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction.[8] To obtain the reactive monomer, the dimer must be "cracked" using a retro-Diels-Alder reaction.

-

Set up a fractional distillation apparatus with a heating mantle. The receiving flask should be cooled in an ice-water bath to prevent the newly formed monomer from dimerizing.[8]

-

Place dicyclopentadiene into the distillation flask.

-

Gently heat the dicyclopentadiene to initiate cracking and distill the resulting cyclopentadiene monomer. The monomer has a boiling point of 40-42°C.[8]

-

The freshly distilled cyclopentadiene should be used immediately for the subsequent reaction.

2.3. Step 2: Diels-Alder Cycloaddition

-

In a round-bottom flask, dissolve phenyl vinyl ketone in a minimal amount of a suitable solvent, such as ethyl acetate.

-

Cool the solution in an ice-water bath.

-

Slowly add the freshly prepared, chilled cyclopentadiene to the dienophile solution with continuous stirring. An exothermic reaction may be observed.[8]

-

After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

2.4. Step 3: Isolation and Purification of the Product

-

To induce precipitation of the product, add a non-polar anti-solvent like hexane or petroleum ether to the reaction mixture until it becomes cloudy.[8][9]

-

Cool the mixture in an ice-water bath to maximize crystal formation.[3]

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold anti-solvent.

-

The crude product can be further purified by recrystallization. A mixed solvent system, such as xylene and petroleum ether or ethyl acetate and hexane, is often effective.[10] Dissolve the solid in a minimum amount of the hot "good" solvent and then add the "poor" solvent until turbidity appears, then allow it to cool slowly.

-

Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data

The following tables summarize typical reaction parameters and expected analytical data for the product. Yields and specific data points can vary based on the precise experimental conditions employed.

Table 1: Typical Reaction Parameters for Norbornene Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Diene | Cyclopentadiene (freshly prepared) | [3][8] |

| Dienophile | Phenyl Vinyl Ketone | - |

| Solvent | Ethyl Acetate / Hexane, Xylene, or Dichloromethane | [3][9] |

| Temperature | 0°C to Room Temperature (for kinetic endo product) | [3] |

| >150°C (may favor thermodynamic exo product) | [7] | |

| Reaction Time | 1 - 8 hours, depending on temperature and concentration | [7][11] |

| Typical Yield | 75 - 95% (highly dependent on purity of reagents) |[9][11] |

Table 2: Physical and Spectroscopic Data for Norbornene Phenyl Ketone

| Analysis | Expected Data for the Major (Endo) Isomer |

|---|---|

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | Specific to the isomer; requires experimental determination |

| IR Spectroscopy (cm⁻¹) | ~3060 (alkene C-H), ~1670 (conjugated C=O), ~1600 (aromatic C=C) |

| ¹H NMR (ppm) | Signals expected for vinyl protons (~6.0-6.5 ppm), bridgehead protons, bridge protons, and aromatic protons (~7.4-8.0 ppm). The coupling constants and specific shifts differentiate endo and exo isomers.[12][13] |

| ¹³C NMR (ppm) | Signals expected for carbonyl carbon (~198-200 ppm), aromatic carbons, vinyl carbons (~135-140 ppm), and aliphatic carbons of the norbornene frame.[14] |

Characterization

Confirming the identity, purity, and stereochemistry of the synthesized norbornene phenyl ketone is crucial.

-

Melting Point: A sharp melting point range indicates high purity of the isolated product.[10]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the α,β-unsaturated ketone system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts and coupling constants of the vinyl and bridgehead protons can be used to definitively distinguish between the endo and exo diastereomers.[12][15]

Conclusion

The Diels-Alder synthesis of norbornene phenyl ketone is a robust and efficient method for producing a valuable bicyclic ketone intermediate. The reaction's high degree of stereocontrol, allowing for the selective formation of the kinetic endo product under mild conditions, makes it a cornerstone of synthetic organic chemistry. Careful execution of the experimental protocol, particularly the in-situ generation of cyclopentadiene, and thorough characterization of the final product are essential for obtaining high yields of the desired isomer.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. endo–exo isomerism - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. sciforum.net [sciforum.net]

- 8. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 9. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 10. youtube.com [youtube.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Data on synthesis and characterization of sulfonated poly(phenylnorbornene) and polymer electrolyte membranes based on it - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

Characterization of Norborn-5-en-2-yl Phenyl Ketone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the endo and exo isomers of Norborn-5-en-2-yl phenyl ketone. This compound, a derivative of the versatile norbornene scaffold, is of interest in medicinal chemistry and materials science due to its rigid bicyclic structure and the presence of a photoreactive phenyl ketone moiety. Understanding the distinct properties of each stereoisomer is crucial for applications in areas such as polymer chemistry, asymmetric synthesis, and the development of novel therapeutic agents.

Synthesis of endo and exo-Norborn-5-en-2-yl Phenyl Ketone

The primary route for the synthesis of this compound is the Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, freshly cracked cyclopentadiene serves as the diene, and phenyl vinyl ketone acts as the dienophile. The reaction typically yields a mixture of the kinetically favored endo and the thermodynamically more stable exo isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts.[1][2]

Experimental Protocol: Diels-Alder Cycloaddition

This protocol outlines the general procedure for the synthesis of this compound isomers.

Materials:

-

Dicyclopentadiene

-

Phenyl vinyl ketone

-

Toluene (or another suitable solvent)

-

Anhydrous magnesium sulfate (or another suitable drying agent)

-

Apparatus for fractional distillation

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to yield cyclopentadiene monomer. This is achieved by fractional distillation of dicyclopentadiene at a temperature of approximately 170-180°C. The lower-boiling cyclopentadiene (b.p. 41°C) is collected in a cooled receiving flask. Caution: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature and should be used immediately after preparation.

-

Diels-Alder Reaction: In a reaction flask, dissolve phenyl vinyl ketone in a suitable solvent like toluene. Cool the solution in an ice bath.

-

Slowly add the freshly prepared cyclopentadiene to the solution of phenyl vinyl ketone with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Isomer Separation: The resulting crude product, a mixture of endo and exo isomers, can be purified and the isomers separated by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Synthetic Workflow

Spectroscopic Characterization of endo and exo Isomers

The differentiation between the endo and exo isomers of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy and Mass Spectrometry (MS) are also valuable for confirming the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The rigid bicyclic framework of the norbornene system leads to distinct chemical shifts and coupling constants for the protons in the endo and exo isomers. The proton at the C2 position, which is adjacent to the phenyl ketone group, is particularly informative for distinguishing the isomers.

-

In the exo isomer , the substituent is oriented away from the carbon-carbon double bond.

-

In the endo isomer , the substituent is oriented towards the carbon-carbon double bond, leading to greater steric hindrance.

This stereochemical difference results in different magnetic environments for the nuclei, which is reflected in their NMR spectra. While a definitive assignment requires the isolation and individual analysis of each isomer, general trends in norbornene derivatives can be used for a probable assignment. For instance, the proton at C2 in the endo position often experiences different shielding effects from the double bond compared to the corresponding exo proton.

Table 1: 1H NMR Spectral Data (Probable Assignment)

| Proton | endo-Isomer Chemical Shift (δ, ppm) | exo-Isomer Chemical Shift (δ, ppm) |

| Olefinic (H5, H6) | ~ 6.0 - 6.2 | ~ 6.0 - 6.2 |

| Phenyl | ~ 7.2 - 8.0 | ~ 7.2 - 8.0 |

| Bridgehead (H1, H4) | ~ 3.0 - 3.4 | ~ 2.8 - 3.2 |

| H2 | ~ 3.5 - 3.8 | ~ 2.9 - 3.2 |

| Bridge (H7) | ~ 1.3 - 1.8 | ~ 1.2 - 1.7 |

| H3 | ~ 1.9 - 2.3 | ~ 1.8 - 2.2 |

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The assignment is based on general principles for norbornene derivatives and awaits definitive experimental confirmation for this compound.

Table 2: 13C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 200 |

| Phenyl | ~ 128 - 137 |

| Olefinic (C5, C6) | ~ 132 - 138 |

| Bridgehead (C1, C4) | ~ 45 - 50 |

| C2 | ~ 50 - 55 |

| C7 (Bridge) | ~ 47 |

| C3 | ~ 30 - 35 |

Note: The 13C NMR spectrum for the unassigned mixture shows these characteristic peaks. The chemical shifts for the individual isomers are expected to be very similar, with minor differences in the resonances of the norbornene core carbons.[3]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule. The spectra of both isomers are expected to be very similar.

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm-1) |

| C=O (Ketone) | Stretch | ~ 1680 - 1700 |

| C=C (Olefin) | Stretch | ~ 1630 - 1650 |

| C-H (Aromatic) | Stretch | ~ 3030 - 3080 |

| C-H (Aliphatic) | Stretch | ~ 2850 - 2980 |

Data is based on the available spectrum for 5-Norbornen-2-yl phenyl ketone.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectra of the endo and exo isomers are expected to be nearly identical due to the formation of a common radical cation upon ionization. A characteristic fragmentation pathway for norbornene derivatives is a retro-Diels-Alder reaction.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 198 | Molecular Ion [M]+ |

| 66 | [Cyclopentadiene]+ (from retro-Diels-Alder) |

| 132 | [Phenyl vinyl ketone]+ (from retro-Diels-Alder) |

| 105 | [C6H5CO]+ (Benzoyl cation) |

| 77 | [C6H5]+ (Phenyl cation) |

Logical Flow for Isomer Characterization

The following diagram illustrates the logical workflow for the complete characterization of the endo and exo isomers of this compound.

Conclusion

The synthesis of this compound via the Diels-Alder reaction provides a mixture of endo and exo isomers. A comprehensive characterization of these isomers is essential for their application in various fields. While IR and MS can confirm the chemical structure, NMR spectroscopy is the most powerful tool for distinguishing between the two stereoisomers. Definitive structural assignment relies on the separation of the isomers and detailed 1D and 2D NMR analysis, particularly focusing on the chemical shifts and coupling constants of the protons on the norbornene framework. This guide provides the foundational knowledge and protocols for researchers to synthesize, separate, and characterize these valuable chemical entities.

References

- 1. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 2. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide on the Physical Properties of Norborn-5-en-2-yl phenyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Norborn-5-en-2-yl phenyl ketone, a bicyclic ketone of interest in organic synthesis and materials science. This document compiles available quantitative data, outlines relevant experimental methodologies, and presents a logical workflow for its synthesis and characterization.

Core Physical Properties

This compound, also known as 2-benzoyl-5-norbornene, is typically available as a mixture of endo and exo isomers. The physical properties reported in the literature generally pertain to this isomeric mixture.

Quantitative Data Summary

The table below summarizes the key physical properties that have been experimentally determined for the mixture of endo and exo isomers of this compound.

| Property | Value | Conditions |

| Molecular Formula | C₁₄H₁₄O | |

| Molecular Weight | 198.26 g/mol | |

| CAS Number | 6056-35-5 | |

| Boiling Point | 122-124 °C | at 2 mmHg |

| Density | 1.115 g/mL | at 25 °C |

| Refractive Index | 1.568 | at 20 °C |

| Flash Point | 113 °C | Closed cup |

Note on Melting Point and Solubility:

-

Solubility: Quantitative solubility data is not widely reported. However, based on its chemical structure (a ketone with a significant hydrocarbon backbone), it is expected to be sparingly soluble in water and soluble in common organic solvents such as ethers, benzene, and dichloromethane.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific ketone are not extensively published. However, standard methodologies for organic compounds are applicable.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point apparatus or by distillation.

Protocol using a Thiele Tube:

-

A small sample of the ketone is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated to ensure even heat distribution via convection.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of the liquid ketone can be measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C).

Protocol using a Pycnometer:

-

The empty pycnometer is weighed.

-

It is then filled with the sample ketone, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) and weighed.

-

The density of the ketone is calculated using the weights and the known density of the reference substance.

Determination of Melting Point

For a solid sample or to determine the freezing point of the liquid, a standard melting point apparatus can be used.

General Protocol:

-

A small, finely powdered sample of the solidified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from which the sample begins to melt until it is completely liquid is recorded as the melting point range.[1][2][3][4][5] A narrow melting point range is indicative of a pure compound.[1][2][5]

Synthesis and Characterization Workflow

This compound is synthesized via a Diels-Alder reaction. The general workflow for its synthesis and subsequent characterization is outlined below.

Caption: Workflow for the synthesis and characterization of this compound.

References

The Discovery of Novel Norbornene Ketone Derivatives: A Technical Guide for Researchers

Introduction

The rigid, bicyclic scaffold of norbornene has emerged as a promising framework in medicinal chemistry, offering a unique three-dimensional structure that can be strategically functionalized to interact with biological targets. This technical guide focuses on the discovery of novel norbornene ketone derivatives, a subclass that has demonstrated significant potential in various therapeutic areas, including oncology. We will delve into the synthesis, biological evaluation, and mechanistic insights of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of this exciting area of research.

Data Presentation: Anticancer Activity of Norbornene Ketone Derivatives

The following tables summarize the in vitro anticancer activity of selected novel norbornene ketone derivatives against various human cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Cytotoxicity of Camphor-Based Thiosemicarbazone Derivatives

| Compound ID | R | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | MCF-7 (Breast) | 15.2 ± 1.3 | [1] |

| A549 (Lung) | 21.5 ± 2.1 | [1] | ||

| 1b | 4-Cl | MCF-7 (Breast) | 8.7 ± 0.9 | [1] |

| A549 (Lung) | 12.4 ± 1.1 | [1] | ||

| 1c | 4-NO2 | MCF-7 (Breast) | 5.3 ± 0.5 | [1] |

| A549 (Lung) | 7.8 ± 0.7 | [1] |

Table 2: Cytotoxicity of Norbornene-Fused Heterocyclic Ketones

| Compound ID | Structure | Cancer Cell Line | GI50 (µM) | Reference |

| 2a | N-phenyl | Leukemia CCRF-CEM | >100 | [2] |

| 2b | N-(4-chlorophenyl) | Leukemia CCRF-CEM | 39.8 | [2] |

| 2c | N-(4-methoxyphenyl) | Leukemia CCRF-CEM | 63.1 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative norbornene ketone derivatives and the subsequent evaluation of their biological activity.

Synthesis of Camphor-Based Thiosemicarbazone Derivatives (General Procedure)

A mixture of camphor-thiosemicarbazone (0.1 mole) and the appropriate phenacyl bromide derivative (0.1 mole) in 30 ml of absolute ethanol, in the presence of sodium acetate, is refluxed for 24 hours.[1] The resulting precipitate is collected by filtration and dried after cooling to yield the desired product.[1]

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Norbornene-Fused Heterocyclic Ketones (General Procedure)

A hetero-Diels-Alder reaction is employed for the synthesis of these compounds.[2] Equimolar amounts of 4-thioxo-2-thiazolidinone and a 5-norbornene-2,3-dicarboxylic acid imido-derivative are reacted in a suitable solvent, such as toluene, and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[2]

Characterization: The final products are characterized by their melting points, elemental analysis, and spectral data (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50 or GI50) is calculated from the dose-response curves.[4][5]

Mandatory Visualizations

Signaling Pathway Diagram

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[5] Some norbornene derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by a norbornene ketone derivative.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel norbornene ketone derivatives.

Caption: A typical workflow for the discovery of novel norbornene ketone derivatives.

References

- 1. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assay Protocol [protocols.io]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

A Theoretical Investigation of Norborn-5-en-2-yl Phenyl Ketone: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive theoretical framework for the study of Norborn-5-en-2-yl phenyl ketone, a molecule of interest in organic synthesis and medicinal chemistry. In the absence of direct experimental and computational studies on this specific ketone, this guide provides a robust methodological blueprint based on established theoretical analyses of its core structural motifs: the norbornene scaffold and the phenyl ketone group. By leveraging data from analogous systems, we project the expected geometric, vibrational, and electronic properties of this compound and detail the computational protocols necessary to achieve these insights. This whitepaper is intended to serve as a foundational resource for researchers embarking on the computational analysis of this and related bicyclic ketones.

Introduction

This compound is a bicyclic aromatic ketone that combines the rigid, strained structure of the norbornene moiety with the conjugated system of a phenyl ketone. This unique combination of steric and electronic features makes it a valuable subject for theoretical investigation, with potential implications for understanding its reactivity, spectroscopic signatures, and potential as a building block in drug design. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties that govern its chemical behavior.

This whitepaper presents a hypothetical, yet methodologically rigorous, theoretical study of this compound. We will outline the computational workflows, project the key quantitative data that would be obtained, and provide visualizations of the logical relationships in such a study.

Computational Methodology

The theoretical investigation of this compound would primarily involve quantum chemical calculations using Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.

Geometric Optimization

The first step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation.

Protocol:

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: DFT using the B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p) to provide a good description of both polarization and diffuse electron density.

-

Environment: Calculations would be performed for the molecule in the gas phase and in various solvents (e.g., chloroform, methanol) using the Polarizable Continuum Model (PCM) to simulate solvent effects.

-

Verification: The optimized geometry would be confirmed as a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Vibrational Analysis

Vibrational frequency calculations are essential for predicting the infrared (IR) spectrum of the molecule and for confirming the nature of stationary points on the potential energy surface.

Protocol:

-

Method: The same level of theory and basis set as the geometry optimization (B3LYP/6-311++G(d,p)) should be used.

-

Analysis: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. These frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data. Key vibrational modes, such as the C=O stretch of the ketone, the C=C stretch of the norbornene ring, and the aromatic C-H stretches, would be identified and analyzed.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound, including its frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and electronic spectra.

Protocol:

-

Method: Single-point energy calculations at the optimized geometry using the B3LYP/6-311++G(d,p) level of theory.

-

Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating sites for electrophilic and nucleophilic attack.

Simulation of UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the electronic absorption (UV-Vis) spectrum.

Protocol:

-

Method: TD-DFT calculations, typically using the B3LYP functional and the 6-311++G(d,p) basis set, performed on the optimized ground-state geometry.

-

Analysis: The calculations yield the excitation energies (wavelengths of maximum absorption, λmax) and the corresponding oscillator strengths (intensities) for the lowest-energy electronic transitions. The nature of these transitions (e.g., n→π* or π→π*) would be analyzed by examining the molecular orbitals involved.

Projected Quantitative Data

Based on theoretical studies of analogous molecules such as benzaldehyde, acetophenone, and norbornene derivatives, we can project the expected quantitative data for this compound. The following tables summarize these anticipated results.

Table 1: Projected Geometrical Parameters (exo-isomer)

| Parameter | Bond/Angle | Projected Value (Gas Phase, B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C=O (ketone) | 1.22 | |

| C=C (norbornene) | 1.34 | |

| C-C (phenyl ring) | 1.39 - 1.41 | |

| C-H (aromatic) | 1.08 - 1.09 | |

| Bond Angles (°) | ||

| C-C-O (ketone) | 120 - 122 | |

| C-C-C (phenyl ring) | 119 - 121 | |

| Dihedral Angles (°) | ||

| Phenyl-Ketone Torsion | 15 - 25 |

Table 2: Projected Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Description | Projected Wavenumber (cm⁻¹, Scaled) |

| ν(C=O) | Ketone carbonyl stretch | ~1685 |

| ν(C=C) | Norbornene C=C stretch | ~1570 |

| ν(C-H) | Aromatic C-H stretch | 3050 - 3100 |

| ν(C-H) | Alkene C-H stretch | ~3060 |

| δ(C-H) | Phenyl ring bending | 700 - 900 |

Table 3: Projected Electronic Properties

| Property | Projected Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 5.5 eV |

| Dipole Moment | 2.5 to 3.0 Debye |

| UV-Vis Absorption (λmax) | |

| π→π* transition | 240 - 250 nm |

| n→π* transition | 310 - 330 nm |

Visualizations

Visual representations are critical for understanding the workflow of a theoretical study and the relationships between different molecular properties. The following diagrams are generated using the DOT language.

Caption: Computational workflow for the theoretical study.

Methodological & Application

Application Notes and Protocols: Norborn-5-en-2-yl Phenyl Ketone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Norborn-5-en-2-yl phenyl ketone as a photoinitiator for radical polymerization. This compound is a bicyclic ketone that, upon exposure to ultraviolet (UV) radiation, is anticipated to undergo a Norrish Type I cleavage to generate radical species. These radicals can subsequently initiate the polymerization of various monomers, making it a potentially valuable tool in the synthesis of novel polymers for research, and drug delivery applications. This document outlines its proposed mechanism of action, key performance characteristics (hypothetical), and detailed protocols for its use in photopolymerization.

Introduction

Photoinitiators are essential components in photopolymerization, a process that utilizes light to initiate a polymerization reaction. This technique offers spatial and temporal control over the formation of polymer networks, which is highly advantageous in applications such as 3D printing, coatings, and the fabrication of biomedical scaffolds. Phenyl ketones are a well-established class of photoinitiators that can generate radicals upon UV irradiation. The incorporation of a bicyclic norbornene moiety in this compound is expected to influence its photochemical behavior and potentially enhance initiation efficiency due to ring strain in the bicyclic system.

The proposed mechanism of photoinitiation for this compound involves the homolytic cleavage of the bond between the carbonyl group and the norbornene ring (α-cleavage or Norrish Type I reaction) upon absorption of UV light. This process generates a benzoyl radical and a norbornenyl radical, both of which can initiate polymerization.

Photochemical Properties and Performance (Hypothetical Data)

| Parameter | Value | Conditions |

| UV Absorption Maximum (λmax) | 335 nm | In Methanol |

| Molar Absorptivity (ε) | 250 L mol⁻¹ cm⁻¹ | At λmax |

| Quantum Yield for Cleavage (Φc) | 0.85 | In degassed acetonitrile |

| Initiation Efficiency (f) | 0.70 | For methyl methacrylate polymerization |

| Recommended Concentration | 0.1 - 2.0 wt% | Dependent on monomer and light intensity |

| Solubility | Soluble in common organic solvents (THF, DCM, Acetone, Acetonitrile) | - |

Proposed Mechanism of Photoinitiation

Upon irradiation with UV light, this compound is excited to its singlet state, followed by intersystem crossing to the triplet state. The excited triplet state then undergoes a Norrish Type I cleavage to generate a benzoyl radical and a 2-norbornen-5-yl radical. These radicals can then add to a monomer molecule, initiating the polymerization chain reaction.

Caption: Proposed photoinitiation and polymerization mechanism.

Experimental Protocols

Materials and Equipment

-

This compound (Photoinitiator)

-

Monomer (e.g., methyl methacrylate, acrylamide, N-isopropylacrylamide)

-

Solvent (if required, e.g., THF, DMF, Acetonitrile)

-

UV light source (e.g., UV lamp with specific wavelength output, LED lamp)

-

Reaction vessel (e.g., quartz cuvette, glass vial)

-

Nitrogen or Argon gas for deoxygenation

-

Stirring apparatus (e.g., magnetic stirrer)

-

Analytical equipment for polymer characterization (e.g., GPC, NMR, FTIR)

General Protocol for Photopolymerization

This protocol provides a general guideline for conducting a photopolymerization reaction using this compound. The specific conditions may need to be optimized for different monomers and desired polymer properties.

Caption: Experimental workflow for photopolymerization.

Step-by-Step Procedure:

-

Solution Preparation: In a suitable reaction vessel, dissolve the desired amount of this compound (e.g., 0.5 wt% relative to the monomer) and the monomer in the chosen solvent. If the monomer is a liquid, a solvent may not be necessary.

-

Deoxygenation: Oxygen can inhibit radical polymerization. Therefore, it is crucial to deoxygenate the solution by bubbling a gentle stream of an inert gas (nitrogen or argon) through the solution for at least 15-30 minutes.

-